5-Hydroxyisoindolin-1-one

Description

BenchChem offers high-quality 5-Hydroxyisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxyisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNNRNIJRFYGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626706 | |

| Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252061-66-8 | |

| Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxyisoindolin-1-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 5-Hydroxyisoindolin-1-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general knowledge and methodologies applicable to the broader class of isoindolin-1-one derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting both the known characteristics of this molecule and the existing gaps in its scientific profile.

Chemical Structure and Properties

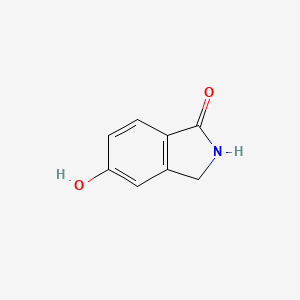

5-Hydroxyisoindolin-1-one is a bicyclic organic compound featuring an isoindolinone core with a hydroxyl substituent on the benzene ring.

Chemical Structure:

Caption: 2D structure of 5-Hydroxyisoindolin-1-one.

Physicochemical Properties

Table 1: Physicochemical Properties of 5-Hydroxyisoindolin-1-one

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| IUPAC Name | 5-hydroxy-2,3-dihydroisoindol-1-one | |

| CAS Number | 252061-66-8 | |

| Boiling Point | 519.3 °C at 760 mmHg (Predicted) | |

| XLogP3-AA | 0.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 49.3 Ų | |

| Physical Form | Solid |

Solubility

Specific experimental solubility data for 5-Hydroxyisoindolin-1-one in various solvents is not available. However, based on the solubility of the parent compound, isoindolin-1-one, it is expected to be moderately soluble in polar organic solvents like ethanol and acetone, with limited solubility in water.[2] The presence of the hydroxyl group may slightly increase its polarity and potential for hydrogen bonding, which could marginally enhance its aqueous solubility compared to the unsubstituted isoindolin-1-one.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 5-Hydroxyisoindolin-1-one is not explicitly documented in the reviewed literature, general methods for the synthesis of isoindolin-1-one and its derivatives can be adapted. A plausible synthetic route could involve the reduction of a 5-substituted phthalimide derivative.

General Synthetic Workflow

A potential synthetic pathway for 5-Hydroxyisoindolin-1-one is outlined below. This represents a generalized approach based on common organic synthesis techniques for this class of compounds.

References

An In-depth Technical Guide to the Synthesis of 5-Hydroxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for 5-Hydroxyisoindolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Due to the limited direct literature on its synthesis, this document outlines plausible and efficient routes based on established organic chemistry principles and analogous reactions. The guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the practical application of these methods.

Introduction

5-Hydroxyisoindolin-1-one is a substituted isoindolinone, a class of compounds known for a wide range of biological activities. The presence of the hydroxyl group at the 5-position offers a key point for further functionalization, making it an attractive building block for the synthesis of novel therapeutic agents. This guide focuses on a robust two-step synthetic approach commencing from the readily available starting material, 4-hydroxyphthalic acid.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and promising synthetic route to 5-Hydroxyisoindolin-1-one involves two key transformations:

-

Imide Formation: The synthesis of an N-substituted 4-hydroxyphthalimide from 4-hydroxyphthalic acid.

-

Selective Carbonyl Reduction: The regioselective reduction of one of the carbonyl groups of the phthalimide ring to yield the desired 5-hydroxyisoindolin-1-one.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual reaction steps.

Caption: Proposed two-step synthesis of 5-Hydroxyisoindolin-1-one.

Step 1: Synthesis of N-Substituted 4-Hydroxyphthalimide

The initial step involves the formation of an N-substituted 4-hydroxyphthalimide. This can be achieved by the condensation of 4-hydroxyphthalic acid or its anhydride with ammonia or a primary amine. The choice of the nitrogen source will determine the substituent on the nitrogen atom of the resulting isoindolinone. For the synthesis of the parent 5-hydroxyisoindolin-1-one, ammonia would be used.

Experimental Protocol: Synthesis of 4-Hydroxyphthalimide from 4-Hydroxyphthalic Acid

This protocol is adapted from general procedures for phthalimide synthesis.

Materials:

-

4-Hydroxyphthalic acid

-

Urea (as a source of ammonia)

-

Sand (optional, as a heat transfer medium)

-

Ethanol

Procedure:

-

Thoroughly grind 4-hydroxyphthalic acid (1.0 eq) and urea (1.5 eq) in a mortar and pestle.

-

Transfer the mixture to a round-bottom flask. For even heating, the flask can be placed in a sand bath.

-

Heat the mixture to 130-135 °C. The reaction mixture will melt, and the evolution of ammonia gas will be observed.

-

Maintain the temperature for 10-15 minutes, during which the melt will solidify.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the solid product with water to remove any unreacted urea and other water-soluble impurities.

-

Recrystallize the crude product from ethanol to yield pure 4-hydroxyphthalimide.

Quantitative Data

| Starting Material | Reagent | Product | Yield |

| 4-Hydroxyphthalic Acid | Urea | 4-Hydroxyphthalimide | ~80-90% (estimated) |

Note: The yield is an estimate based on similar reported reactions. Actual yields may vary depending on reaction scale and purification efficiency.

Caption: Workflow for the synthesis of 4-Hydroxyphthalimide.

Step 2: Selective Reduction of 4-Hydroxyphthalimide

The second and crucial step is the selective reduction of one of the two carbonyl groups of the 4-hydroxyphthalimide intermediate. A method employing magnesium in methanol has been shown to be effective for the reduction of substituted phthalimides to the corresponding 3-hydroxyisoindolin-1-ones.

Experimental Protocol: Magnesium-Mediated Reduction of 4-Hydroxyphthalimide

This protocol is based on a patented procedure for the reduction of a substituted phthalimide.

Materials:

-

N-Substituted 4-hydroxyphthalimide

-

Magnesium turnings

-

Methanol

-

Saturated aqueous solution of ammonium chloride

-

Decolorizing charcoal (optional)

Procedure:

-

To a suspension of the N-substituted 4-hydroxyphthalimide (1.0 eq) in methanol, add magnesium turnings (3.0-4.0 eq).

-

Add a saturated aqueous solution of ammonium chloride to the suspension.

-

Heat the reaction mixture under reflux for 2-3 hours.

-

After the reflux period, continue to stir the mixture at room temperature for 20-24 hours.

-

The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, heat the mixture to boiling and, if necessary, add decolorizing charcoal.

-

Filter the hot mixture to remove magnesium salts and charcoal.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid product, wash with water, and dry.

-

The crude 5-hydroxy-3-hydroxyisoindolin-1-one can be purified by recrystallization. The 3-hydroxy group will be in equilibrium with the desired 5-hydroxyisoindolin-1-one.

Quantitative Data

| Starting Material | Key Reagents | Product | Yield |

| N-Substituted 4-Hydroxyphthalimide | Mg, NH4Cl | N-Substituted 5-Hydroxyisoindolin-1-one | ~60-70% (estimated) |

Note: The yield is an estimate based on a similar reported reaction. The presence of the free hydroxyl group may influence the reaction, and optimization may be required.

Caption: Experimental workflow for the selective reduction step.

Considerations and Alternative Approaches

-

Protection of the Hydroxyl Group: The free hydroxyl group on the aromatic ring is generally stable under the proposed reaction conditions. However, if side reactions are observed, protection of the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) may be necessary prior to the reduction step, followed by a deprotection step.

-

Alternative Reducing Agents: Other reducing agents such as sodium borohydride in alcoholic solvents are commonly used for the reduction of phthalimides to hydroxy-lactams.[1] Catalytic hydrogenation is another potential method for the selective reduction of one carbonyl group. The choice of reducing agent may require optimization to achieve the desired regioselectivity and yield for the 5-hydroxy substituted substrate.

Conclusion

This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway to 5-Hydroxyisoindolin-1-one. By following the detailed experimental protocols for the two key steps—imide formation and selective carbonyl reduction—researchers and drug development professionals can access this valuable building block for the synthesis of novel and potentially bioactive molecules. The provided diagrams and quantitative data summaries offer a clear and concise reference for laboratory implementation. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

In Vitro Mechanisms of Action of the Isoindolinone Scaffold: A Technical Guide for Researchers

The isoindolinone core is a recognized pharmacophore that has been incorporated into a variety of derivatives demonstrating significant biological activity. In vitro studies have predominantly identified two key mechanisms of action for this class of compounds: inhibition of carbonic anhydrases and inhibition of poly(ADP-ribose) polymerases (PARP).

Carbonic Anhydrase Inhibition

A significant body of research has focused on the synthesis and evaluation of isoindolinone derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly hCA I and hCA II.[1][2][3] These metalloenzymes play a crucial role in a variety of physiological processes, including pH regulation and CO2 transport.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isozymes

The inhibitory potential of several isoindolinone derivatives against hCA I and hCA II has been quantified, with some compounds showing potency in the low nanomolar range. The data from a representative study is summarized below.

| Compound | Target Isozyme | IC₅₀ (nM) | Kᵢ (nM) |

| 2a | hCA I | 75.73 ± 1.205 | 87.08 ± 35.21 |

| hCA II | 231 ± 1 | 160.34 ± 46.59 | |

| 2c | hCA I | 14.28 ± 0.176 | 16.09 ± 4.14 |

| hCA II | 13.02 ± 0.041 | 14.87 ± 3.25 | |

| 2f | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 |

| hCA II | 13.87 ± 0.093 | 9.32 ± 2.35 | |

| Acetazolamide (AAZ) | hCA I | 250.3 ± 1.05 | 287.1 ± 1.25 |

| hCA II | 11.8 ± 0.95 | 13.2 ± 1.05 |

Data adapted from a study on novel isoindolinone derivatives.[1]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

A common method to determine the inhibitory activity against carbonic anhydrase is a colorimetric assay that measures the enzyme's esterase activity.[4][5]

Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to the enzyme's activity. Inhibitors will decrease the rate of this reaction.

Materials and Reagents:

-

Purified human carbonic anhydrase (hCA) isozymes (e.g., hCA I, hCA II)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate Stock Solution (e.g., 3 mM p-NPA in acetonitrile or DMSO)

-

Test isoindolinone derivatives dissolved in DMSO

-

Positive control inhibitor (e.g., Acetazolamide) dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the hCA isozyme in cold Assay Buffer.

-

Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

-

Assay Plate Setup (in triplicate):

-

Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Enzyme activity control wells: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Inhibitor wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

-

Positive control wells: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells.

-

Incubate the plate at room temperature for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualization: Carbonic Anhydrase Inhibition Assay Workflow

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

PARP Inhibition

The isoindolinone scaffold has also been identified as a promising candidate for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes.[6][7] PARP enzymes are critical for DNA damage repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair.[7]

Quantitative Data: PARP1 Inhibition

Several isoindolinone-containing compounds have demonstrated potent inhibition of PARP1.

| Compound | Target | IC₅₀ (µM) |

| 5350 | PARP1 | 0.005 |

| 5336 | PARP1 | 0.055 |

| 5335 | PARP1 | 0.078 |

| 2563 | PARP1 | 0.109 |

| 1654 | PARP1 | 0.116 |

| 1658 | PARP1 | 0.700 |

| (S)-13 (NMS-P515) | PARP1 | 0.027 (cellular IC₅₀) |

| (S)-13 (NMS-P515) | PARP-1 | Kd: 0.016 µM (SPR) |

Data for compounds 5350-1658 adapted from a patent on novel isoindolinone-containing PARP inhibitors.[7] Data for (S)-13 adapted from a study on stereospecific isoindolinone inhibitors.[8]

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, which is catalyzed by PARP1.[9]

Principle: Histones are coated onto a 96-well plate. Activated PARP1 enzyme uses biotinylated NAD+ as a substrate to form PAR chains on the histones. The incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents:

-

Purified PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA template

-

Biotinylated NAD+

-

10x PARP assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test isoindolinone derivatives dissolved in DMSO

-

Microplate luminometer

Procedure:

-

Plate Preparation:

-

Wash histone-coated wells with a wash buffer (e.g., PBST).

-

Block the wells with a blocking buffer for at least 90 minutes at room temperature.

-

-

Inhibitor Addition:

-

Add serial dilutions of the test compounds or a vehicle control to the wells.

-

-

Ribosylation Reaction:

-

Prepare a master mix containing PARP assay buffer, biotinylated NAD+, and activated DNA.

-

Add the master mix to the wells.

-

Initiate the reaction by adding diluted PARP1 enzyme to all wells except the blank.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add the chemiluminescent substrate.

-

-

Measurement and Analysis:

-

Immediately measure the chemiluminescence using a microplate luminometer.

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Visualization: PARP Inhibition Signaling Pathway

Caption: PARP1's role in single-strand break repair and its inhibition.

Conclusion

The isoindolinone scaffold serves as a versatile foundation for the development of potent enzyme inhibitors. The primary in vitro mechanisms of action identified for derivatives of this class are the inhibition of carbonic anhydrases and PARP enzymes. The data presented in this guide highlight the potential of isoindolinone-based compounds as therapeutic agents. Further investigation into the specific mechanisms of 5-Hydroxyisoindolin-1-one is warranted to fully elucidate its pharmacological profile. The experimental protocols and pathway diagrams provided herein offer a framework for the continued exploration of this and related compounds.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Methodological Analysis of 5-Hydroxyisoindolin-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the characterization of 5-Hydroxyisoindolin-1-one. Due to the limited availability of published experimental data for this specific molecule, this document outlines the general experimental protocols and expected spectral characteristics based on the analysis of closely related isoindolinone analogs.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |

| Aromatic-H (C4) | 7.5 - 7.7 | d | 8.0 - 8.5 |

| Aromatic-H (C6) | 6.8 - 7.0 | dd | 8.0 - 8.5, 2.0 - 2.5 |

| Aromatic-H (C7) | 6.7 - 6.9 | d | 2.0 - 2.5 |

| Methylene-H (C3) | 4.3 - 4.5 | s | - |

| Amide-H (N-H) | 8.0 - 9.0 | br s | - |

| Hydroxyl-H (O-H) | 9.0 - 10.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) Range |

| C=O (C1) | 168 - 172 |

| C-OH (C5) | 155 - 158 |

| Quaternary-C (C7a) | 140 - 145 |

| Quaternary-C (C3a) | 125 - 130 |

| Aromatic CH (C4) | 120 - 125 |

| Aromatic CH (C6) | 115 - 120 |

| Aromatic CH (C7) | 110 - 115 |

| CH₂ (C3) | 45 - 50 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Lactam) | 3100 - 3300 | Medium, Broad |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Phenol) | 1150 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]+• | 149.05 | Molecular Ion |

| [M-CO]+• | 121.06 | Loss of Carbon Monoxide |

| [M-H₂O]+• | 131.04 | Loss of Water |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data outlined above. These protocols are general and may require optimization for the specific analysis of 5-Hydroxyisoindolin-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 5-Hydroxyisoindolin-1-one.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Hydroxyisoindolin-1-one.

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisoindolin-1-one.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

-

Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular ion with minimal fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Caption: Workflow for Mass Spectrometric Analysis.

An In-Depth Technical Guide to the Discovery and Natural Sources of Isoindolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structural motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities that have captured the attention of the scientific community. These compounds, primarily isolated from fungal and plant sources, have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and immunosuppressive agents. This technical guide provides a comprehensive overview of the discovery of naturally occurring isoindolinone compounds, their sources, detailed experimental protocols for their isolation and characterization, and an exploration of their biosynthetic pathways and mechanisms of action. Quantitative data on their biological activities are presented in structured tables for comparative analysis, and key signaling pathways modulated by these compounds are visualized using Graphviz diagrams.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core, a bicyclic heterocyclic system, serves as a fundamental building block for a multitude of biologically active molecules.[1] Its unique three-dimensional structure allows for diverse substitutions, leading to a wide range of pharmacological properties. Natural products containing this scaffold have been identified from various organisms, with fungi, particularly from the genera Aspergillus, Stachybotrys, and Alternaria, being a prolific source.[2][3][4] The discovery of these compounds has often been driven by screening programs for novel therapeutic agents, revealing their potent biological effects.[5]

Discovery and Natural Sources of Isoindolinone Compounds

The journey of discovering isoindolinone natural products has been marked by advancements in analytical techniques and a growing interest in microbial secondary metabolites. These compounds are not broadly distributed in nature but are rather concentrated in specific taxa, most notably fungi.

Fungal Sources

Fungi are a rich reservoir of structurally unique and biologically active isoindolinone alkaloids.

-

Aspergillus species: The model fungus Aspergillus nidulans is a known producer of prenylated isoindolinone alkaloids, namely aspernidine A and aspernidine B .[5] The production of aspernidine A was notably enhanced in a mitogen-activated protein kinase (MAPK) gene deletion strain (mpkAΔ), suggesting a regulatory role of this signaling pathway in its biosynthesis.[6]

-

Stachybotrys species: Fungi of the genus Stachybotrys are recognized for producing a variety of complex meroterpenoids with an isoindolinone core, such as stachybotrylactams .[4] These compounds have garnered interest for their potent immunosuppressive and antiviral activities.[4]

-

Alternaria species: Phytopathogenic fungi of the genus Alternaria are the source of the phytotoxic isoindolinone alkaloid zinnimidine .[2] Its discovery was prompted by investigations into the chemical constituents responsible for the disease-causing properties of these fungi.

-

Hericium coralloides : This basidiomycete has been found to produce novel isoindolinone derivatives, named corallocins , which have shown neurotrophic and antiproliferative effects.[7]

Plant Sources

While less common than in fungi, isoindolinone alkaloids have also been isolated from certain plant families. For instance, aristoyagonine , a cularine alkaloid, is a naturally occurring isoindolinone found in certain plants.[4]

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of several naturally occurring isoindolinone compounds, providing a basis for comparative analysis.

Table 1: Cytotoxic Activity of Isoindolinone Natural Products

| Compound | Natural Source | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Aspernidine A | Aspergillus nidulans | Various tumor cell lines | Not specified | [8] |

| Corallocin B | Hericium coralloides | Human breast and cervical cancer | Not specified | [7] |

| Chartarutines B, G, H | Stachybotrys chartarum | - | - | [9] |

Table 2: Antiviral Activity of Isoindolinone Natural Products

| Compound | Natural Source | Virus | IC50 (µM) | Reference(s) |

| Acetylstachyflin | Stachybotrys sp. RF-7260 | Influenza A (H1N1) | 0.003 | [9] |

| Chartarutines B, G, H | Stachybotrys chartarum | HIV-1 | 4.9 - 5.6 | [9] |

Table 3: Immunosuppressive Activity of Isoindolinone Natural Products

| Compound | Natural Source | Assay | Activity | Reference(s) |

| Stachybotrylactams | Stachybotrys sp. | Endothelin antagonism | Potent | [4] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of isoindolinone compounds from their natural sources.

General Workflow for Isolation and Purification

The isolation of isoindolinone natural products typically follows a multi-step process involving extraction, fractionation, and purification.

Caption: General workflow for the isolation and characterization of isoindolinone compounds.

Detailed Protocol for the Isolation of Aspernidine A from Aspergillus nidulans

This protocol is based on the methods described for the isolation of aspernidine A from a high-producing mpkAΔ strain of Aspergillus nidulans.[6]

-

Cultivation: The A. nidulans mpkAΔ strain is cultivated on Yeast Agar Glucose (YAG) medium for a period sufficient to allow for the production of aspernidine A (e.g., several days to weeks).[6] The typical yield is approximately 15 mg/L.[6]

-

Extraction: The fungal biomass and agar are extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation (Flash Chromatography): The crude extract is subjected to flash chromatography on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification (Preparative HPLC): Fractions containing aspernidine A, as identified by TLC and analytical HPLC, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Structure Elucidation: The purified compound is identified as aspernidine A through comprehensive spectroscopic analysis, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), and by comparison with published data.[6]

Protocol for the Extraction of Corallocins from Hericium coralloides

This protocol is adapted from the methodology used for the isolation of corallocins.[7]

-

Extraction: Dried and powdered fruiting bodies of Hericium coralloides are soaked in acetone at room temperature with shaking for 48 hours.[7] The process is repeated, and the combined filtrates are dried under reduced pressure. The resulting residue is then extracted with ethyl acetate.[7]

-

Purification: The ethyl acetate crude extract is subjected to further purification steps, likely involving chromatographic techniques such as column chromatography and preparative HPLC, to isolate the pure corallocin derivatives.[7]

Biosynthesis of Fungal Isoindolinones

Recent studies have begun to unravel the genetic and enzymatic basis for the biosynthesis of isoindolinone alkaloids in fungi.

Biosynthesis of Zinnimidine

The biosynthetic pathway of zinnimidine in Alternaria species involves a dedicated gene cluster.[2][10] Key enzymes, designated ZinA, ZinD, ZinE, and ZinF, are crucial for the formation of the isoindolinone scaffold from a 2-methyl benzoic acid-like tetraketide precursor.[2][10] Subsequent modifications, including methylation and prenylation, are catalyzed by ZinB and ZinE, respectively.[2][10]

Caption: Simplified biosynthetic pathway of zinnimidine.

Biosynthesis of Aspernidine A

The biosynthesis of aspernidine A in Aspergillus nidulans is governed by a specific gene cluster.[1][11] Targeted gene deletions have helped to identify the genes involved in the pathway, and intermediates have been isolated from mutant strains, providing insights into the biosynthetic steps.[1][3] The pathway is thought to be initiated by a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme.

Signaling Pathways Modulated by Isoindolinone Compounds

The diverse biological activities of isoindolinone compounds stem from their ability to interact with and modulate key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

Several alkaloids have been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[12][13] Dysregulation of this pathway is a hallmark of many cancers. Isoindolinone derivatives have been reported to act as inhibitors of this pathway, contributing to their anticancer effects.[14][15]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoindolinone compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[16] The discovery that a deletion of the mpkA gene in A. nidulans leads to increased production of aspernidine A suggests a link between this pathway and isoindolinone biosynthesis.[6] Furthermore, some natural compounds are known to induce apoptosis in cancer cells through the regulation of the MAPK pathway.[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspernidine A and B, prenylated isoindolinone alkaloids from the model fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Hydroxyisoindolin-1-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisoindolin-1-one is a heterocyclic organic molecule belonging to the isoindolinone class of compounds. The isoindolin-1-one scaffold is a recurring motif in a multitude of natural products and synthetic molecules endowed with a wide array of biological activities.[1][2] While direct and extensive research on the specific therapeutic targets of 5-Hydroxyisoindolin-1-one is not robustly documented in publicly available literature, the pharmacological activities of structurally related isoindolinone derivatives provide a strong basis for predicting its potential mechanisms of action and therapeutic applications. This technical guide synthesizes the existing data on the biological activities of the broader isoindolinone class to illuminate the potential therapeutic targets of 5-Hydroxyisoindolin-1-one, thereby providing a foundational resource for researchers and drug development professionals. This document outlines potential enzyme and receptor targets, summarizes quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways.

Introduction

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] Natural products containing this moiety have demonstrated activities ranging from anti-cancer and anti-inflammatory to anti-viral.[2] Furthermore, synthetic derivatives have been developed as potent modulators of various enzymes and receptors. Given this precedent, 5-Hydroxyisoindolin-1-one holds promise as a lead compound for the development of novel therapeutics. This guide explores its potential therapeutic targets by examining the established activities of its structural analogs.

Potential Enzyme Targets

Based on the activities of related isoindolinone-containing molecules, several enzyme families are predicted as potential targets for 5-Hydroxyisoindolin-1-one.

Carbonic Anhydrases (CAs)

Recent studies have highlighted the potential of isoindolinone derivatives as inhibitors of carbonic anhydrases (CAs), particularly the cytosolic isoforms hCA I and hCA II.[3] These metalloenzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including glaucoma and tumorigenesis.

Quantitative Data on Isoindolinone-based CA Inhibitors

| Compound Class | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Novel Sulfonylated Isoindolinones | hCA I | 11.24 ± 0.291 - 75.73 ± 1.205 | 11.48 ± 4.18 - 87.08 ± 35.21 | [3] |

| Novel Sulfonylated Isoindolinones | hCA II | 13.02 ± 0.041 - 231 ± 1 | 9.32 ± 2.35 - 160.34 ± 46.59 | [3] |

Cyclooxygenases (COXs)

The anti-inflammatory properties of some isoindolinone derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.

Quantitative Data on Isoindoline-1,3-dione-based COX Inhibitors

| Compound | Target Isoform | IC₅₀ (µM) | Reference |

| ZM4 | COX-1 | 3.0 - 3.6 | [4] |

| ZM4 | COX-2 | 3.0 - 3.6 | [4] |

| ZM5 | COX-1 | 3.0 - 3.6 | [4] |

| ZM5 | COX-2 | 3.0 - 3.6 | [4] |

Phosphodiesterases (PDEs)

Certain isoquinoline derivatives, which share a bicyclic aromatic structure with isoindolinones, have been shown to inhibit phosphodiesterases (PDEs).[5] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular cAMP levels, which can have a range of physiological effects, including vasodilation and anti-inflammatory responses.

Quantitative Data on Isoquinoline-based PDE Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

| IQ3b | high affinity cAMP PDE | 11 ± 5 | [5] |

| AQ11 | high affinity cAMP PDE | 43 ± 8 | [5] |

Potential Signaling Pathways

The potential enzymatic targets of 5-Hydroxyisoindolin-1-one suggest its involvement in several key signaling pathways.

Prostaglandin Synthesis Pathway

By potentially inhibiting COX enzymes, 5-Hydroxyisoindolin-1-one could modulate the inflammatory response by interfering with the conversion of arachidonic acid to prostaglandins.

Caption: Potential inhibition of the prostaglandin synthesis pathway.

cAMP-Mediated Signaling Pathway

Through the potential inhibition of phosphodiesterases, 5-Hydroxyisoindolin-1-one could increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

Caption: Potential modulation of the cAMP signaling pathway.

Experimental Protocols

To investigate the potential therapeutic targets of 5-Hydroxyisoindolin-1-one, the following experimental protocols, adapted from studies on related compounds, are recommended.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity assay for carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase I and II (hCA I and hCA II)

-

4-Nitrophenyl acetate (NPA) as substrate

-

5-Hydroxyisoindolin-1-one (test compound)

-

Acetazolamide (positive control)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of 5-Hydroxyisoindolin-1-one and the positive control in the assay buffer.

-

Add 20 µL of the enzyme solution to each well of a 96-well plate.

-

Add 20 µL of the test compound or control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.

-

Initiate the reaction by adding 160 µL of the NPA substrate solution.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.

-

Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

5-Hydroxyisoindolin-1-one (test compound)

-

Indomethacin (non-selective COX inhibitor, positive control)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of 5-Hydroxyisoindolin-1-one and control inhibitors.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), the colorimetric probe (TMPD), and the test compound or control.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at 590 nm for 5 minutes.

-

Determine the IC₅₀ values by calculating the percentage of inhibition at each concentration of the test compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol is a standard method for measuring PDE activity.

Materials:

-

Purified phosphodiesterase (e.g., from bovine brain)

-

cAMP (substrate)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

5-Hydroxyisoindolin-1-one (test compound)

-

IBMX (3-isobutyl-1-methylxanthine, a non-specific PDE inhibitor, positive control)

-

Tris-HCl buffer (pH 7.5)

-

Inorganic phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of 5-Hydroxyisoindolin-1-one and the positive control.

-

In a 96-well plate, add the PDE enzyme and the test compound or control.

-

Incubate for 10 minutes at 30°C.

-

Add cAMP to initiate the PDE reaction and incubate for a further 20 minutes at 30°C.

-

Add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate, and incubate for 10 minutes at 30°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.

-

Calculate the IC₅₀ values from the concentration-response curves.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 5-Hydroxyisoindolin-1-one is currently limited, the well-documented biological activities of the broader isoindolin-1-one class of compounds provide a strong rationale for investigating its potential as an inhibitor of carbonic anhydrases, cyclooxygenases, and phosphodiesterases. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate these potential targets and elucidate the pharmacological profile of this promising molecule. Future research should focus on performing these in vitro assays, followed by cell-based and in vivo studies to validate the therapeutic potential of 5-Hydroxyisoindolin-1-one and its derivatives. Such investigations will be crucial in unlocking the full therapeutic promise of this intriguing chemical scaffold.

References

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 3-Hydroxyisoindolin-1-ones in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyisoindolin-1-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in a variety of natural products and synthetic compounds with a broad spectrum of biological activities underscores its potential as a versatile template for drug design. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 3-hydroxyisoindolin-1-one derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies for 3-Hydroxyisoindolin-1-one Scaffolds

The construction of the 3-hydroxyisoindolin-1-one core can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. Key methodologies include ultrasonic-assisted synthesis, palladium-catalyzed C-H activation, and reactions involving organometallic reagents.

Ultrasonic-Assisted Synthesis

A highly efficient and rapid method for the synthesis of 3-hydroxyisoindolin-1-ones involves the ultrasound-assisted reaction of (Z)-3-alkylideneisobenzofuran-1(3H)-ones with primary amines.[1][2][3] This approach offers high yields and short reaction times, making it an attractive method for the generation of compound libraries.

Palladium-Catalyzed Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. In the context of 3-hydroxyisoindolin-1-ones, this method allows for the direct coupling of benzamides with various partners, leading to the formation of the isoindolinone core with high regioselectivity.[4][5] This strategy is particularly useful for creating derivatives with diverse substitution patterns. Another palladium-catalyzed approach involves the intramolecular cyclization of 2-iodobenzamides.[6]

Other Synthetic Approaches

The 3-hydroxyisoindolin-1-one scaffold can also be synthesized through the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to phthalimides.[1][7] Additionally, domino reactions and multi-component reactions provide efficient pathways to these structures from readily available starting materials.[8][9]

Biological Activities and Therapeutic Potential

Derivatives of the 3-hydroxyisoindolin-1-one scaffold have demonstrated a wide array of biological activities, highlighting their potential in various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3-hydroxyisoindolin-1-one derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. One of the key mechanisms underlying their anticancer activity is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[4] BRD4 is a critical regulator of oncogene transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Carbonic Anhydrase Inhibition

Certain 3-hydroxyisoindolin-1-one derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[10][11] The inhibition of specific CA isoforms, such as CA I and CA II, is a validated strategy for the treatment of glaucoma, edema, and certain types of cancer.

Antiplasmodial Activity

Emerging research has also explored the potential of 3-substituted-isoindolin-1-ones, derived from 3-hydroxyisoindolin-1-one intermediates, as antiplasmodial agents, suggesting a possible role in the development of new treatments for malaria.[12]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative 3-hydroxyisoindolin-1-one derivatives.

Table 1: Anticancer Activity of 3-Hydroxyisoindolin-1-one Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 10e | HL-60 | 365 | [4] |

| 2a | A549 | 650,250,000 | [10] |

Table 2: BRD4 Inhibitory Activity of 3-Hydroxyisoindolin-1-one Derivatives

| Compound | IC50 (nM) | Reference |

| 10e | 80 | [4] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 | [10] |

| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 | [10] |

| AAZ (Standard) | - | - | [10] |

Experimental Protocols

General Procedure for Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones[1]

To a solution of (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) in isopropanol (2 mL) is added a primary amine (1.0 mmol). The reaction mixture is then subjected to ultrasonic irradiation at 50 °C for 30 minutes. After completion of the reaction, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Palladium-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones via C-H Activation[5]

A mixture of a benzamide (0.5 mmol), a phenylglyoxylic acid (0.6 mmol), Pd(OAc)2 (10 mol%), and (NH4)2S2O8 (4 mmol) in THF (2 mL) is stirred in a sealed tube at room temperature. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-hydroxyisoindolin-1-one.

Carbonic Anhydrase Inhibition Assay[10]

The inhibitory effects of the compounds on human carbonic anhydrase (hCA) I and II isoforms are evaluated using the esterase assay. Acetazolamide is used as a standard inhibitor. The enzyme and inhibitor are pre-incubated together, and the reaction is initiated by the addition of 4-nitrophenyl acetate as a substrate. The rate of hydrolysis is monitored spectrophotometrically, and the Ki values are calculated from dose-response curves.

Signaling Pathways and Mechanisms of Action

BRD4 Inhibition Signaling Pathway

3-Hydroxyisoindolin-1-one derivatives that inhibit BRD4 interfere with the transcriptional activation of key oncogenes. BRD4 recognizes and binds to acetylated lysine residues on histones, recruiting the transcriptional machinery to the promoters of target genes, such as c-myc. By competitively binding to the bromodomains of BRD4, these inhibitors displace it from chromatin, leading to the downregulation of oncogene expression and subsequent cell cycle arrest and apoptosis in cancer cells.

Caption: BRD4 Inhibition by 3-Hydroxyisoindolin-1-one Derivatives.

Mechanism of Carbonic Anhydrase Inhibition

The general mechanism of carbonic anhydrase inhibition by sulfonamide-containing 3-hydroxyisoindolin-1-one derivatives involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme. This binding event displaces a water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

Caption: Carbonic Anhydrase Inhibition Mechanism.

Conclusion

The 3-hydroxyisoindolin-1-one scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with its proven efficacy against key biological targets such as BRD4 and carbonic anhydrases, makes it a focal point for ongoing and future drug discovery efforts. The data and methodologies presented in this guide aim to provide a solid foundation for researchers dedicated to exploring the full therapeutic potential of this remarkable scaffold.

References

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxyisoindolin-1-one derivates: Synthesis by palladium-catalyzed CH activation as BRD4 inhibitors against human acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 12. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Hydroxyisoindolin-1-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Hydroxyisoindolin-1-one and In Silico Bioactivity Prediction

5-Hydroxyisoindolin-1-one belongs to the isoindolinone scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and enzymatic inhibition.[1][2] The application of in silico methods provides a rapid and cost-effective approach to hypothesize and prioritize potential biological targets and mechanisms of action for novel compounds like 5-Hydroxyisoindolin-1-one.[3] This guide outlines a systematic computational workflow to predict its bioactivity profile.

In Silico Prediction Workflow

The proposed workflow integrates multiple computational techniques to build a comprehensive bioactivity profile for 5-Hydroxyisoindolin-1-one.

Caption: In silico workflow for 5-Hydroxyisoindolin-1-one bioactivity prediction.

Target Prediction

The initial step in elucidating the bioactivity of a novel compound is the identification of its potential molecular targets. This can be achieved through a combination of ligand-based and structure-based approaches.

3.1. Ligand-Based Target Prediction

This method relies on the principle that structurally similar molecules often exhibit similar biological activities.

-

Experimental Protocol:

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for 5-Hydroxyisoindolin-1-one is O=C1NC(C=C2)=C(O)C=C2C1.

-

Utilize Prediction Servers: Input the SMILES string into web-based servers such as SwissTargetPrediction, ChEMBL, and PubChem to identify potential protein targets based on similarity to known bioactive ligands.[4][5][6]

-

Analyze Results: Compile a list of predicted targets, paying close attention to those with high prediction scores and those that are members of protein families known to be modulated by isoindolinone derivatives (e.g., kinases, polymerases, hydrolases).

-

3.2. Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves screening the 3D structure of the compound against a library of protein binding sites to identify potential targets.

-

Experimental Protocol:

-

Prepare Ligand: Generate a 3D structure of 5-Hydroxyisoindolin-1-one and perform energy minimization using software like Avogadro or UCSF Chimera.

-

Select Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

-

Perform Reverse Docking: Use software like AutoDock Vina or Discovery Studio to dock the ligand into the binding sites of the protein structures in the database.

-

Rank Targets: Rank the potential targets based on the predicted binding affinities (docking scores).

-

Molecular Docking

Once a list of potential targets is generated, molecular docking can be used to predict the binding mode and affinity of 5-Hydroxyisoindolin-1-one to these proteins in more detail.

-

Experimental Protocol (using AutoDock Vina):

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., CDK7 - PDB ID: 1UA2, PARP-1 - PDB ID: 6CAY, Carbonic Anhydrase II - PDB ID: 2CBE) from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Load the 3D structure of 5-Hydroxyisoindolin-1-one into ADT.

-

Assign rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) around the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or by identifying conserved binding pockets.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

-

-

Analysis of Results:

-

Analyze the output file to obtain the predicted binding affinity (in kcal/mol) and the different binding poses.

-

Visualize the docked poses using software like PyMOL or UCSF Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models mathematically correlate the structural features of a series of compounds with their biological activity. While no specific data for 5-Hydroxyisoindolin-1-one is available, a hypothetical QSAR model can be built using data from related isoindolinone derivatives to predict its activity.

-

Experimental Protocol (2D-QSAR):

-

Data Collection: Compile a dataset of isoindolinone derivatives with experimentally determined bioactivity data (e.g., IC50 or Ki values) against a specific target.

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or RDKit.

-

Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a regression model correlating the descriptors with the biological activity.

-

Model Validation: Evaluate the predictive power of the model using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

Prediction for 5-Hydroxyisoindolin-1-one: Calculate the same set of molecular descriptors for 5-Hydroxyisoindolin-1-one and use the validated QSAR model to predict its biological activity.

-

Table 1: Hypothetical QSAR Data for Isoindolinone Derivatives against CDK7

| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 |

| 5-Hydroxyisoindolin-1-one | (Structure of 5-Hydroxyisoindolin-1-one) | N/A | (Predicted Value) |

| Analog 1 | (Structure of Analog 1) | 7.2 | 7.1 |

| Analog 2 | (Structure of Analog 2) | 6.8 | 6.9 |

| Analog 3 | (Structure of Analog 3) | 7.5 | 7.4 |

| ... | ... | ... | ... |

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features required for a molecule to bind to a specific target.

-

Experimental Protocol (using Discovery Studio):

-

Training Set Preparation: Select a set of structurally diverse and active ligands for the target of interest.

-

Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the training set molecules.

-

Pharmacophore Generation: Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio to generate and score multiple pharmacophore models.[7]

-

Model Validation: Validate the best pharmacophore model by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

-

Mapping 5-Hydroxyisoindolin-1-one: Map the 3D structure of 5-Hydroxyisoindolin-1-one onto the validated pharmacophore to assess its potential fit and, by extension, its bioactivity.

-

Predicted Signaling Pathway Modulation

Based on the predicted targets for the isoindolinone scaffold, we can hypothesize the modulation of several key signaling pathways.

7.1. CDK7 Signaling Pathway

CDK7 is a crucial regulator of both the cell cycle and transcription.[8][9] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[10]

Caption: Predicted inhibition of the CDK7 signaling pathway.

7.2. PARP-1 Signaling Pathway

PARP-1 is a key enzyme in DNA repair and also plays a role in inflammation and cell death pathways.[3][11] Its inhibition is a validated strategy in cancer therapy.

Caption: Predicted inhibition of the PARP-1 signaling pathway.

7.3. Carbonic Anhydrase Signaling

Carbonic anhydrases are involved in various physiological processes, including pH regulation and CO2/bicarbonate sensing.[12][13] Inhibition of specific CA isoforms has therapeutic applications.

Caption: Predicted inhibition of Carbonic Anhydrase activity.

Conclusion

This technical guide outlines a robust in silico workflow for the prediction of 5-Hydroxyisoindolin-1-one's bioactivity. By integrating target prediction, molecular docking, QSAR, and pharmacophore modeling, researchers can gain significant insights into its potential mechanisms of action and identify key structural features for optimization. The provided experimental protocols offer a clear path for the computational assessment of this and other novel chemical entities, thereby accelerating the early stages of drug discovery. The predicted modulation of key signaling pathways provides a foundation for future experimental validation.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ChEMBL: a large-scale bioactivity database for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. PubChem: a public information system for analyzing bioactivities of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]

An In-depth Technical Guide to 5-Hydroxyisoindolin-1-one: Physicochemical Characteristics, Synthesis, and Analysis

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and analytical methodologies for 5-Hydroxyisoindolin-1-one. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data and procedural insights. The isoindolin-1-one framework is a core structure in a variety of natural products and pharmaceutical agents, known for a wide range of biological activities.[1][2]

Core Physicochemical Characteristics

5-Hydroxyisoindolin-1-one is a solid organic compound.[3] Its key physicochemical properties are summarized below, providing essential data for research and development applications.

Table 1: Key Physicochemical Properties of 5-Hydroxyisoindolin-1-one

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Melting Point | 157-161 °C | [3] |

| Boiling Point | 519.3 °C at 760 mmHg | [3] |

| Density | 1.362 g/cm³ | [3] |

| Physical Form | Solid | [4] |

| Storage Temperature | 4°C, under nitrogen | [5] |

Table 2: Identification and Structural Descriptors

| Identifier | Value | Source |

| CAS Number | 252061-66-8 | |

| IUPAC Name | 5-hydroxy-2,3-dihydroisoindol-1-one | [3] |

| InChI Key | NLNNRNIJRFYGFB-UHFFFAOYSA-N | [3] |

| SMILES | C1C2=C(C=CC(=C2)O)C(=O)N1 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of isoindolin-1-one derivatives are crucial for their application in research. The following sections outline common experimental procedures.

Synthesis Protocol: Ultrasound-Assisted Synthesis of Isoindolin-1-one Derivatives

This method provides an efficient and high-yield pathway to synthesize isoindolin-1-one scaffolds, adapted from methodologies for similar structures.[6] Ultrasonic irradiation is noted for accelerating the reaction.[6]

Materials:

-

A substituted 2-formylbenzoate or related starting material

-

A primary amine (e.g., methylamine, benzylamine)

-

Solvent (e.g., isopropanol)

-

Ammonium acetate (for certain variations)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material (e.g., 3-alkylidenephtalides, 1 equiv.) and the primary amine (2 equiv.) in a suitable solvent like isopropanol.[6]

-

Ultrasonic Irradiation: Place the reaction mixture in a pre-heated ultrasonic bath (e.g., at 50°C) and irradiate for approximately 30 minutes.[6] The ultrasound accelerates the initial nucleophilic addition.[6]

-

Reaction Workup: After the reaction, partition the mixture with ethyl acetate and distilled water.[6]

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.[6]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product using silica gel column chromatography with a suitable gradient solvent system (e.g., n-hexane/ethyl acetate) to obtain the pure isoindolin-1-one product.[6]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

General Procedure:

-

Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Record ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).[7]

-

Process the data, referencing chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]

-

Analyze the chemical shifts, integration, multiplicity (singlet, doublet, etc.), and coupling constants to confirm the expected structure.[7] For isoindolin-1-ones, characteristic peaks for the benzylic protons and hemiaminal carbon can confirm the structure.[6]

-

2. High-Resolution Mass Spectrometry (HRMS):

-

Purpose: To determine the precise molecular weight and elemental formula of the compound.

-

General Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[8]

-

Acquire the mass spectrum in positive or negative ion mode.

-

The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is compared to the calculated exact mass for the proposed formula (C₈H₇NO₂) to confirm its elemental composition.[6]

-

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

General Procedure:

-

Develop a suitable method, selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid), and flow rate.

-

Dissolve the sample in the mobile phase and inject it into the HPLC system.

-

Monitor the elution of the compound using a UV detector at a relevant wavelength.

-

The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

-

Visualizations: Workflows and Relationships

Diagrams are provided to visualize key processes and conceptual relationships relevant to the study and application of 5-Hydroxyisoindolin-1-one.

Caption: Workflow for synthesis and analysis of 5-Hydroxyisoindolin-1-one.

Caption: Relationship between key properties and drug development stages.

Biological Activity and Significance

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][6] Molecules containing this core have demonstrated potential as:

-

Antihypertensive agents (e.g., Chlortalidone)[2]

-

Anticancer agents [1]

-

TNFα-inhibitors [1]

-

PARP-1 inhibitors [1]

While specific signaling pathway data for 5-Hydroxyisoindolin-1-one is not extensively detailed in public literature, its structural similarity to other bioactive isoindolinones suggests its potential as a valuable building block or lead compound in drug discovery programs.[1] Further research into its biological targets and mechanisms of action is warranted. The physicochemical properties, such as lipophilicity and the presence of a hydrogen-bonding hydroxyl group, are critical determinants for its pharmacokinetic profile and potential interactions with biological targets.[9]

References

- 1. researchgate.net [researchgate.net]